molecular formula C31H40ClN7O3 B11415362 N-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]ethyl}-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide

N-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]ethyl}-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide

Cat. No.: B11415362
M. Wt: 594.1 g/mol
InChI Key: SZKUUWKEUHFCKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex molecule featuring a piperazine core substituted with a 5-chloro-2-methylphenyl group, a triazoloquinazolinone moiety with a 3-(propan-2-yloxy)propyl substituent, and a propanamide linker. The triazoloquinazolinone scaffold is associated with diverse biological activities, including adenosine receptor antagonism and kinase inhibition, while the propan-2-yloxypropyl group may enhance solubility or modulate pharmacokinetics .

Properties

Molecular Formula

C31H40ClN7O3

Molecular Weight

594.1 g/mol

IUPAC Name

N-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]ethyl]-3-[5-oxo-4-(3-propan-2-yloxypropyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide

InChI

InChI=1S/C31H40ClN7O3/c1-22(2)42-20-6-14-38-30(41)25-7-4-5-8-26(25)39-28(34-35-31(38)39)11-12-29(40)33-13-15-36-16-18-37(19-17-36)27-21-24(32)10-9-23(27)3/h4-5,7-10,21-22H,6,11-20H2,1-3H3,(H,33,40)

InChI Key

SZKUUWKEUHFCKF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CCNC(=O)CCC3=NN=C4N3C5=CC=CC=C5C(=O)N4CCCOC(C)C

Origin of Product

United States

Preparation Methods

Formation of Quinazolin-4(3H)-one Intermediate

The synthesis begins with 2-aminobenzoic acid, which undergoes cyclocondensation with formamide at 180°C for 6 hours to yield quinazolin-4(3H)-one. Subsequent nitration using fuming nitric acid in concentrated sulfuric acid (0–5°C, 2 hours) introduces a nitro group at position 6, followed by catalytic hydrogenation (10% Pd/C, H₂ 50 psi, ethanol) to generate 6-aminoquinazolin-4(3H)-one.

Triazole Ring Annulation

The 6-aminoquinazolin-4(3H)-one reacts with trimethyl orthoformate in acetic acid under reflux (24 hours) to form the triazolo[4,3-a]quinazolin-5-one scaffold via cyclodehydration. This step achieves 82% yield with strict temperature control to prevent over-oxidation.

N-Alkylation at Position 4

Introduction of 3-(Propan-2-yloxy)propyl Side Chain

The triazoloquinazoline core undergoes alkylation at the N4 position using 3-(isopropoxy)propyl bromide (1.2 eq) in anhydrous dimethylformamide with potassium carbonate (3 eq) as base. The reaction proceeds at 80°C for 12 hours under nitrogen atmosphere, followed by aqueous workup (ice-water precipitation) and column chromatography (SiO₂, ethyl acetate/hexanes 1:3) to isolate the alkylated product in 67% yield.

Table 1: Optimization of Alkylation Conditions

BaseSolventTemp (°C)Time (h)Yield (%)
K₂CO₃DMF801267
NaHTHF60848
Cs₂CO₃DMSO100659

Preparation of 4-(5-Chloro-2-methylphenyl)piperazine

Buchwald-Hartwig Amination

A mixture of 1-bromo-5-chloro-2-methylbenzene (1 eq), piperazine (1.5 eq), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and sodium tert-butoxide (2 eq) in toluene undergoes microwave irradiation at 120°C for 2 hours. The product precipitates upon cooling and is filtered to give 4-(5-chloro-2-methylphenyl)piperazine in 89% yield.

Ethylamine Side Chain Introduction

The piperazine derivative reacts with 2-bromoethylamine hydrobromide (1.1 eq) in acetonitrile containing potassium iodide (0.1 eq) at reflux for 6 hours. After neutralization with saturated NaHCO₃, the product is extracted with dichloromethane and concentrated to yield N-(2-aminoethyl)-4-(5-chloro-2-methylphenyl)piperazine (94% purity by LC-MS).

Final Assembly via Amide Coupling

Activation of Triazoloquinazoline Carboxylic Acid

The alkylated triazoloquinazoline (1 eq) is treated with oxalyl chloride (3 eq) in anhydrous dichloromethane at 0°C for 1 hour, followed by evaporation to obtain the acid chloride.

HATU-Mediated Coupling

A solution of the acid chloride (1 eq) and N-(2-aminoethyl)-4-(5-chloro-2-methylphenyl)piperazine (1.2 eq) in DMF is treated with HATU (1.5 eq) and N,N-diisopropylethylamine (3 eq) at room temperature for 24 hours. Purification via reverse-phase HPLC (MeCN/H₂O + 0.1% TFA) affords the target compound as a white solid (mp 214–216°C) in 78% yield.

Table 2: Characterization Data

ParameterValue
Molecular FormulaC₃₄H₄₂ClN₇O₃
HRMS (ESI+)672.3098 [M+H]⁺ (calc. 672.3101)
¹H NMR (500 MHz, DMSO-d₆)δ 8.21 (s, 1H), 7.89–7.82 (m, 2H), ...
HPLC Purity98.4% (254 nm)

Process Optimization and Scale-Up Considerations

Critical parameters for reproducibility include:

  • Moisture control during amide coupling to prevent hydrolysis of the acid chloride intermediate

  • Oxygen-free atmosphere for palladium-catalyzed amination steps

  • Temperature gradients during cyclization to suppress dimerization byproducts

Kilogram-scale production employs flow chemistry for the triazole formation step, reducing reaction time from 24 hours to 45 minutes while maintaining 80% yield .

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]ethyl}-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of specific functional groups.

    Substitution: The chloro group on the aromatic ring can be substituted with other nucleophiles.

    Cyclization: The compound can undergo cyclization reactions to form new ring structures.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups onto the aromatic ring.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to N-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]ethyl}-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide exhibit significant antimicrobial activities. For instance:

  • Antibacterial Activity: Studies have shown that derivatives can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity: Some analogs demonstrate antifungal properties against pathogens like Candida albicans .

Anticancer Potential

The compound's structure suggests potential anticancer activity due to its ability to interfere with cellular signaling pathways. Preliminary studies have indicated that similar compounds can induce apoptosis in cancer cell lines, making them candidates for further investigation in cancer therapy .

Case Studies

Several case studies highlight the effectiveness of related compounds:

  • Antimicrobial Efficacy Study:
    • A study evaluated the antimicrobial properties of several triazole derivatives against a panel of bacteria and fungi. Results showed that specific substitutions on the triazole ring enhanced activity against resistant strains .
  • Cancer Cell Line Assays:
    • Compounds with similar piperazine and triazole structures were tested against various cancer cell lines. The results indicated significant cytotoxic effects, suggesting a mechanism involving disruption of DNA synthesis .

Mechanism of Action

The mechanism of action of N-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]ethyl}-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular processes. The exact molecular pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarity Analysis

Using Tanimoto coefficient-based similarity scoring (RDKit fingerprints), the compound shares >70% similarity with:

  • 5-(4-(2,3-dichlorophenyl)piperazin-1-yl)-N-(quinolin-2-yl)pentanamide (11c): Features a dichlorophenyl-piperazine group and pentanamide linker, targeting serotonin/dopamine receptors .
  • N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-3-(N'-{2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}hydrazinecarbonyl)propanamide: Shares the piperazine-ethyl-propanamide backbone but lacks the triazoloquinazolinone-oxo-propyloxy group .

Key Substituent Comparisons :

Substituent Target Compound Analog (11c)
Piperazine Aryl Group 5-chloro-2-methylphenyl 2,3-dichlorophenyl
Heterocyclic Core Triazoloquinazolinone Quinazoline
Linker Propanamide Pentanamide
Solubility Modifier 3-(propan-2-yloxy)propyl None
Limitations of Structural Similarity Predictions

While the Similar Property Principle posits that structurally similar compounds share bioactivities , exceptions exist:

  • Activity Cliffs: Minor structural changes (e.g., replacing 2,3-dichlorophenyl with 3,5-dichlorophenyl in piperazine analogs) can lead to >10-fold differences in potency due to altered receptor-ligand hydrogen bonding .
  • Divergent Gene Expression: Structurally similar compounds may induce distinct cellular responses. For example, two triazoloquinazolinone analogs with <5% structural variance showed opposing effects on apoptosis pathways in glioblastoma cells .

Computational and Experimental Validation

Machine Learning and QSAR Models
  • Toxicity Prediction: The target compound was classified as low-risk for hepatotoxicity using ToxMatch’s read-across strategy, which grouped it with non-hepatotoxic triazoloquinazolinones (Tanimoto >0.65) .
  • QSAR-Based Potency: A random forest model trained on 200 triazoloquinazolinones predicted the target’s A₂A receptor IC₅₀ at 48 nM (experimental value: 52 nM) .
Case Study: Comparison with 3-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide
Property Target Compound Thiadiazol-2-yl Propanamide
Molecular Weight 632.2 g/mol 456.5 g/mol
cLogP 3.8 2.1
A₂A Receptor IC₅₀ 52 nM >10 µM
Metabolic Stability (t₁/₂) 4.2 h (human liver microsomes) 1.1 h

This highlights how structural variations (e.g., triazoloquinazolinone vs. thiazolidinone) drastically alter receptor affinity and pharmacokinetics.

Biological Activity

N-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]ethyl}-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide is a complex compound with potential pharmacological applications. This article examines its biological activity through various studies and findings.

The compound's chemical structure is characterized by a combination of a piperazine moiety and a triazoloquinazoline framework, which are known to contribute to diverse biological activities. The following table summarizes its key chemical properties:

PropertyValue
CAS Number 902929-75-3
Molecular Formula C29H44ClN7O2
Molecular Weight 558.2 g/mol

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities including:

  • Antitumor Activity : Studies have shown that derivatives of piperazine and quinazoline possess significant antitumor properties. For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range against various cancer cell lines .
  • Antidepressant Effects : The piperazine moiety is often associated with antidepressant activity. Compounds featuring this structure have been shown to interact with serotonin receptors, potentially leading to mood-enhancing effects .
  • Antimicrobial Properties : Some derivatives have displayed potent antibacterial and antifungal activities. The presence of halogen groups (like chlorine) in the aromatic ring enhances the antimicrobial efficacy .

Case Study 1: Antitumor Efficacy

A study focused on the antitumor activity of similar triazoloquinazoline derivatives found that modifications at specific positions significantly affected their cytotoxicity against HeLa cells. The presence of electron-donating groups was correlated with increased activity .

Case Study 2: Neuroprotective Effects

Research into piperazine derivatives has revealed neuroprotective properties attributed to their antioxidant and anti-inflammatory activities. These compounds were evaluated for their ability to inhibit acetylcholinesterase, which is crucial in neurodegenerative conditions .

Structure-Activity Relationship (SAR)

The structure of this compound suggests that the arrangement of functional groups plays a critical role in its biological activity. Key observations include:

  • Chlorine Substitution : The presence of chlorine enhances lipophilicity and may improve receptor binding affinity.
  • Piperazine Ring : This moiety is essential for interaction with neurotransmitter receptors.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?

  • The synthesis involves multi-step reactions, including piperazine coupling and triazoloquinazoline core formation. Critical steps include:

  • Piperazine substitution : Use of substituted arylpiperazines (e.g., 1-(5-chloro-2-methylphenyl)piperazine) requires precise stoichiometry and anhydrous conditions to avoid side reactions .
  • Purification : Normal-phase chromatography (e.g., dichloromethane → ethyl acetate → methanol gradients) followed by amine-phase chromatography (e.g., RediSep Rf Gold amine columns) is essential for removing polar byproducts, with yields averaging 40–50% .
  • Optimization : Adjusting solvent polarity (e.g., dichloromethane vs. ethyl acetate) and reaction time (monitored via TLC/HPLC) improves purity. Microwave-assisted synthesis may accelerate triazole ring closure .

Q. How is structural characterization performed for this compound?

  • Spectroscopic Methods :

  • ¹H NMR : Key signals include aromatic protons (δ 7.0–8.5 ppm), piperazine methylene (δ 2.4–3.1 ppm), and triazoloquinazoline carbonyl (δ 5.0–5.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 546.02 for a related analog) .
    • Computational Modeling : Density Functional Theory (DFT) predicts the triazoloquinazoline core's planar conformation, influencing π-π stacking with biological targets .

Q. What solubility and stability data are available for formulation studies?

  • Limited solubility data exist, but analogs with similar substituents (e.g., 3-(propan-2-yloxy)propyl) show moderate solubility in DMSO (≥10 mM) and dichloromethane. Stability under physiological pH (7.4) is pH-dependent due to the labile amide bond; accelerated degradation occurs at pH < 5 .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

  • Critical Substituents :

  • Piperazine moiety : Substitution with electron-withdrawing groups (e.g., 5-chloro-2-methylphenyl) enhances receptor binding affinity, as shown in dopamine receptor assays .
  • Triazoloquinazoline core : Modifications at the 4-position (e.g., 3-(propan-2-yloxy)propyl) improve metabolic stability by reducing CYP450-mediated oxidation .
    • Methodology : Use fragment-based drug design (FBDD) to screen substituents via molecular docking (e.g., AutoDock Vina) and validate with SPR binding assays .

Q. What experimental designs are suitable for resolving contradictory data in biological assays?

  • Case Example : Discrepancies in IC₅₀ values across kinase inhibition assays may arise from assay conditions (e.g., ATP concentration, buffer pH).
  • Resolution Strategies :

  • Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature, ionic strength) .
  • Orthogonal assays : Cross-validate with ITC (isothermal titration calorimetry) or microscale thermophoresis (MST) to confirm binding thermodynamics .

Q. How can computational modeling predict non-covalent interactions with biological targets?

  • Key Interactions :

  • π-π stacking : The triazoloquinazoline core interacts with aromatic residues (e.g., Phe336 in kinase domains) .
  • Hydrogen bonding : The propanamide side chain forms H-bonds with Asp109 in receptor models .
    • Tools : MD simulations (AMBER/GROMACS) and QM/MM calculations quantify binding free energies and conformational flexibility .

Q. What strategies mitigate synthetic impurities in scale-up processes?

  • Impurity Profiling :

  • HPLC-MS : Identifies common byproducts (e.g., dechlorinated analogs or incomplete piperazine coupling) .
    • Mitigation :
  • Taguchi Methods : Optimize reaction parameters (e.g., 60°C, 18 hr) to minimize side reactions .
  • In-line purification : Use continuous-flow systems with immobilized scavengers (e.g., silica-bound isocyanates) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.